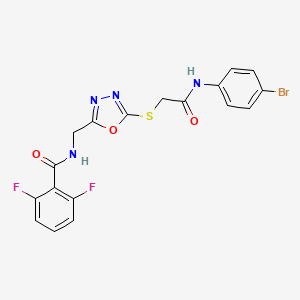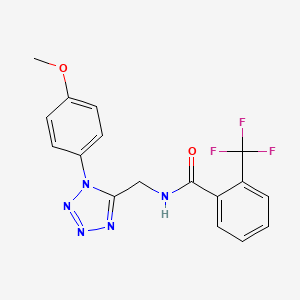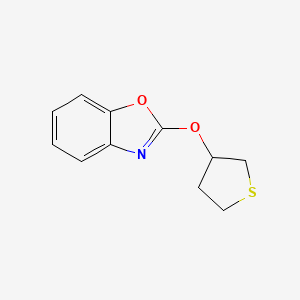![molecular formula C15H16N2O4 B2686569 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid CAS No. 2248285-80-3](/img/structure/B2686569.png)
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid, also known as MIQCA, is a chemical compound with potential applications in scientific research. It belongs to the family of isoquinoline-3-carboxylic acid derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
作用机制
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid is believed to exert its effects through the inhibition of enzyme activity. For example, it has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has also been reported to inhibit the activity of phosphodiesterases, which are involved in the degradation of cyclic nucleotides that play a role in several physiological processes.
Biochemical and Physiological Effects:
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has been reported to exhibit several biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death. 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has also been reported to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has several potential advantages for laboratory experiments, including its ability to inhibit enzyme activity and its reported anticancer and anti-inflammatory properties. However, it also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid. One area of interest is the development of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid's potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid and to identify its molecular targets.
合成方法
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 2-amino-3-cyano-4-arylisoquinolines with tert-butyl 2-bromoacetate in the presence of a base, followed by hydrolysis and decarboxylation. This method has been reported in several research articles and can yield 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid in good to excellent yields.
科学研究应用
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been shown to exhibit inhibitory activity against various enzymes, including tyrosine kinases and phosphodiesterases, which are involved in several disease pathways. 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has also been reported to have anti-inflammatory and anticancer properties, making it a promising candidate for further research.
属性
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-10-7-5-4-6-9(10)8-16-12(11)13(18)19/h4-8H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYFZCHODFFCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Tert-butoxy)carbonyl]amino}isoquinoline-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2686486.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686487.png)


![N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B2686491.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2686494.png)
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2686497.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2686503.png)
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2686505.png)
